

# Characterization of Triisopropylsilane: A Technical Guide to its Spectroscopic Data

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## Compound of Interest

Compound Name: *Triisopropylsilane*

Cat. No.: *B1312306*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **triisopropylsilane**. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification and quality control in research and development settings.

## Spectroscopic Data Summary

The structural elucidation of **triisopropylsilane**, a sterically hindered organosilane, relies heavily on  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. The quantitative data obtained from these techniques are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Triisopropylsilane** in  $\text{CDCl}_3$

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-H	~3.6 - 3.8	Nonet (Multiplet)	-
Si-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.1 - 1.3	Multiplet	See Note 1
Si-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.0 - 1.1	Doublet	~7.0 - 7.5

Note 1: The methine protons (CH) exhibit a complex multiplet due to coupling with the adjacent methyl protons and the silicon-bound proton. The coupling between the methine and methyl protons can lead to second-order spectral effects, where the simple septet is not observed, especially when the chemical shift difference between them is small compared to the coupling constant.<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Triisopropylsilane** in CDCl<sub>3</sub>

Carbon	Chemical Shift (δ, ppm)
Si-CH(CH <sub>3</sub> ) <sub>2</sub>	~11.0 - 12.0
Si-CH(CH <sub>3</sub> ) <sub>2</sub>	~18.0 - 19.0

Table 3: IR Absorption Data for **Triisopropylsilane** (Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment	Intensity
~2945	C-H asymmetric stretching	Strong
~2865	C-H symmetric stretching	Strong
~2110	Si-H stretching	Strong
~1465	C-H bending (CH <sub>3</sub> )	Medium
~1385	C-H bending (CH <sub>3</sub> )	Medium
~1015	Si-C stretching	Strong
~880	C-H out-of-plane bending	Medium
~670	Si-C bending	Medium

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

## 2.1. NMR Spectroscopy

Given that **triisopropylsilane** can be sensitive to moisture, appropriate handling techniques are recommended.

- Sample Preparation:
  - In a clean, dry vial, dissolve approximately 10-20 mg of **triisopropylsilane** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The use of a deuterated solvent is essential for the spectrometer's lock system.
  - If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  - Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, sealing the cap with parafilm is advisable.
- Instrument Parameters:
  - Locking and Shimming: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
  - $^1\text{H}$  NMR Acquisition:
    - Pulse Sequence: A standard single-pulse sequence is typically sufficient.
    - Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.
    - Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is appropriate.
    - Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
  - $^{13}\text{C}$  NMR Acquisition:
    - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

- Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 to 1024) is required.
- Spectral Width: A spectral width of approximately 250 ppm is standard.
- Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

## 2.2. IR Spectroscopy (ATR-FTIR)

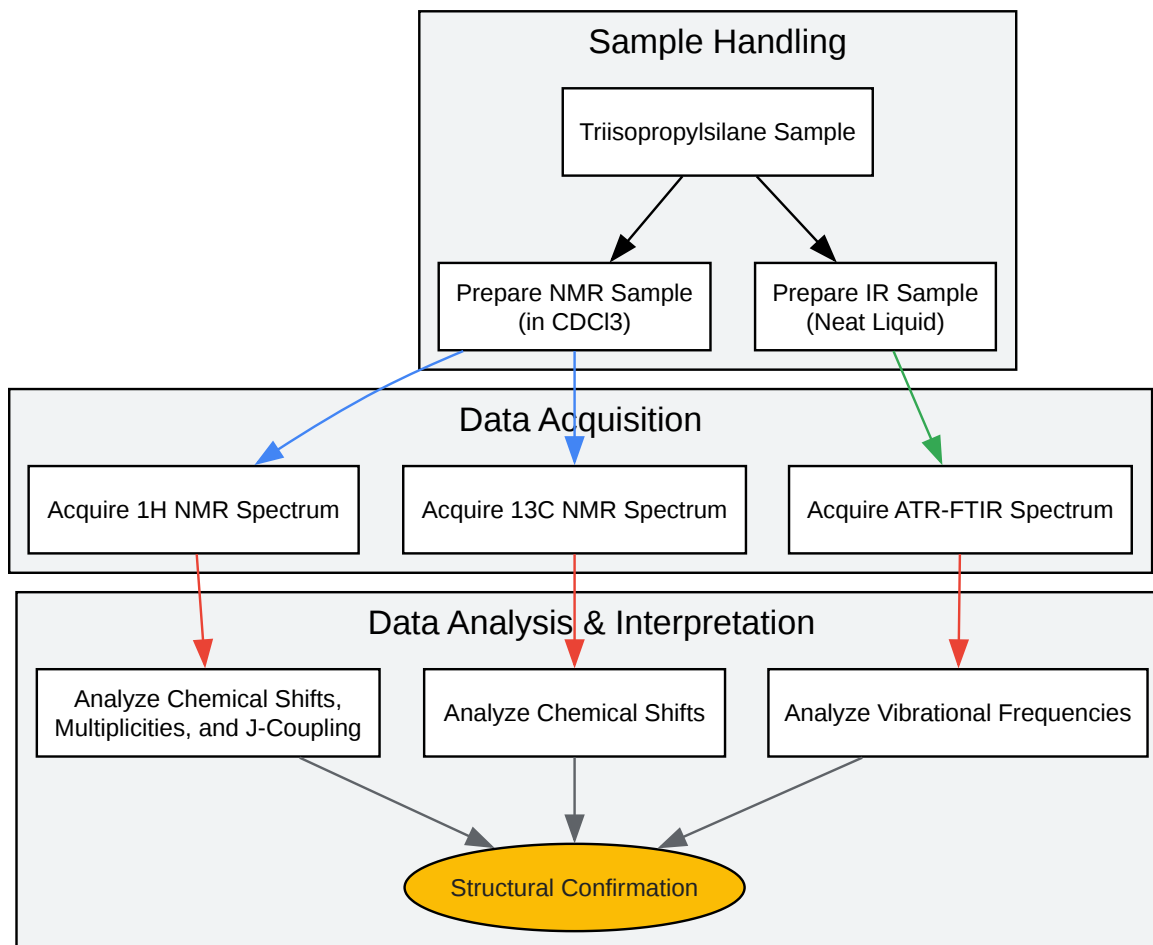
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like **triisopropylsilane**.

- Sample Preparation and Measurement:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,  $\text{CO}_2$  and water vapor).
  - Place a small drop of **triisopropylsilane** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  are sufficient.
  - After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft tissue.

## Visualizations

Diagram 1: Spectroscopic Characterization Workflow

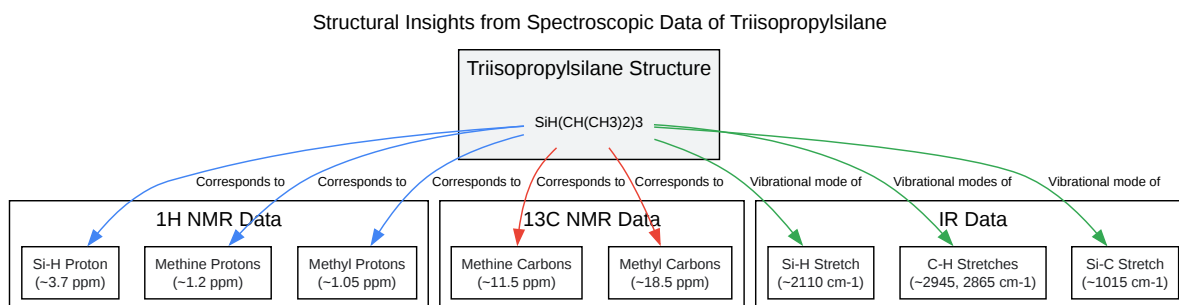
## Workflow for Spectroscopic Characterization of Triisopropylsilane



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Caption: A logical workflow for the characterization of **triisopropylsilane**.

Diagram 2: Structural Information from Spectroscopic Data



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Caption: Correlation of spectroscopic data to the structure of **triisopropylsilane**.

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## References

- 1. ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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